molecular formula C18H22N2O3S B2838715 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxybenzyl)urea CAS No. 1448043-33-1

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxybenzyl)urea

Cat. No. B2838715
M. Wt: 346.45
InChI Key: FRAXUOYIKFSRQM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the study of its reactivity with various reagents and under different conditions. The products of these reactions can provide insights into the compound’s chemical behavior.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity. These properties can provide insights into how the compound behaves under different conditions.


Scientific Research Applications

Synthesis and Chemical Properties

  • Innovative Synthesis Approaches : A method demonstrating the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids. This approach provides good yields without racemization under mild conditions, showing compatibility with common N-protecting groups and offering an environmentally friendly and cost-effective synthesis route (Kishore Thalluri et al., 2014).

  • Deuterium-labeled Compounds : A study on the synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea as an internal standard for LC–MS analysis in drug absorption and pharmacokinetics studies indicates the significance of urea derivatives in analytical chemistry, highlighting their role in improving the precision of biochemical analyses (D. Liang et al., 2020).

Biological Applications

  • Enzyme Inhibition : Some cyclic urea derivatives have been tested for their inhibition profiles against acetylcholinesterase and butyrylcholinesterase, important enzymes related to neurological functions. These compounds demonstrated effective inhibition, suggesting potential therapeutic applications for neurological conditions (A. Sujayev et al., 2016).

Material Science

  • Cocondensation for Polymer Synthesis : Research into the reactions of urea with methylolphenols under acidic conditions explored the synthesis of new polymeric materials. This work could inform the development of novel urea-based polymers with potential applications in various industrial sectors (B. Tomita & C. Hse, 1992).

Analytical Chemistry

  • Chiral Recognition Abilities : The synthesis and evaluation of novel chiral polymethacrylates containing urea moieties for their chiral recognition abilities highlight the use of urea derivatives in creating selective materials for chromatographic separation processes, an essential aspect of pharmaceutical and chemical research (Yong-kyung Lee et al., 2002).

Safety And Hazards

This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact. Proper handling and disposal methods would also be part of this analysis.


Future Directions

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properties

IUPAC Name

1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-23-15-7-3-13(4-8-15)11-19-18(22)20-12-17(21)14-5-9-16(24-2)10-6-14/h3-10,17,21H,11-12H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAXUOYIKFSRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxybenzyl)urea

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